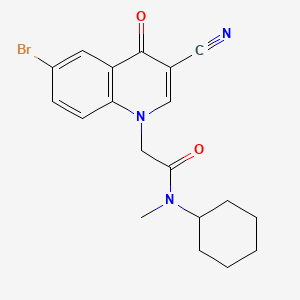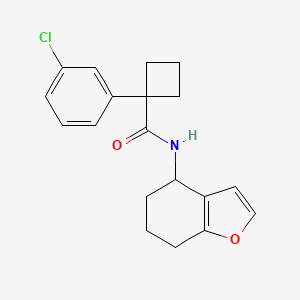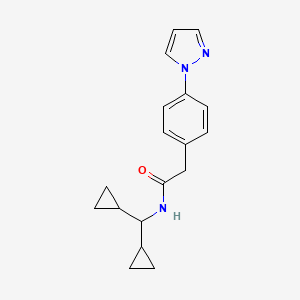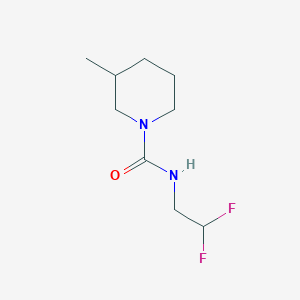
N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide, also known as FHPC, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise as a tool for investigating certain biochemical and physiological processes, and has been the subject of several studies exploring its properties and applications.
作用机制
The exact mechanism of action of N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide is not yet fully understood, but it is thought to act as a positive allosteric modulator of the TRPV1 ion channel. This means that it enhances the activity of the channel in response to certain stimuli, such as heat or capsaicin. N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide has also been shown to interact with other proteins involved in ion channel regulation, suggesting that it may have broader effects on cellular signaling pathways.
Biochemical and Physiological Effects:
Studies of N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide have demonstrated that it can have a range of biochemical and physiological effects, depending on the specific system being studied. For example, N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide has been shown to increase the sensitivity of TRPV1 to heat and capsaicin, leading to enhanced pain sensation in animal models. However, it has also been shown to have anti-inflammatory effects, potentially through its modulation of ion channels involved in immune cell function.
实验室实验的优点和局限性
One advantage of using N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide in lab experiments is that it is a highly specific tool for investigating TRPV1 signaling pathways. This can allow researchers to gain insights into the underlying mechanisms of pain and inflammation, and potentially develop new therapies targeting these processes. However, one limitation of using N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide is that its effects on other ion channels and signaling pathways are not yet well understood. This means that care must be taken when interpreting results obtained using N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide, as they may not necessarily reflect the broader effects of TRPV1 modulation.
未来方向
There are several potential future directions for research involving N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide. One area of interest is the development of more selective modulators of TRPV1, which could provide more precise tools for investigating the channel's role in various physiological processes. Additionally, further studies are needed to fully understand the effects of N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide on other ion channels and signaling pathways, which could have important implications for the development of new therapies for pain and inflammation. Finally, investigations into the pharmacokinetics and pharmacodynamics of N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide could help to optimize its use as a research tool and potentially lead to the development of new drugs based on its structure and properties.
合成方法
The synthesis of N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide involves several steps, beginning with the reaction of 3-fluoro-5-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-methyl-2-oxolaneamine to yield N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide as a white solid. The synthesis has been described in detail in several scientific publications, and has been shown to produce high yields of pure product.
科学研究应用
N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide has been used in a variety of scientific research applications, including studies of G protein-coupled receptor signaling and the regulation of ion channels. In particular, N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide has been shown to modulate the activity of the TRPV1 ion channel, which is involved in pain sensation and inflammation. This makes N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide a potentially useful tool for investigating the mechanisms underlying these processes.
属性
IUPAC Name |
N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c1-7-2-3-11(17-7)12(16)14-9-4-8(13)5-10(15)6-9/h4-7,11,15H,2-3H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTASEZBMIDZFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)C(=O)NC2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]oxolane-3-carboxamide](/img/structure/B7635136.png)

![3-indol-1-yl-N-[3-methyl-2-(4-methylpiperazin-1-yl)butyl]propanamide](/img/structure/B7635144.png)
![N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide](/img/structure/B7635146.png)
![1-[4-[[2-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl]amino]piperidin-1-yl]ethanone](/img/structure/B7635154.png)
![2-[(4-fluorophenyl)methylcarbamoylamino]-N-(2-methyl-1,3-benzoxazol-6-yl)pentanamide](/img/structure/B7635169.png)

![5-chloro-2-[3-(1H-imidazol-2-yl)piperidin-1-yl]pyridine](/img/structure/B7635186.png)
![2-(2,2,2-trifluoroethoxy)-N-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]acetamide](/img/structure/B7635193.png)
![N-[[4-(ethoxymethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7635206.png)
![5-[[Cyclopentyl-(2-methoxyphenyl)methyl]amino]-1-methylpiperidin-2-one](/img/structure/B7635217.png)
![2-(furan-2-yl)-5-[(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7635234.png)

